molecular formula C12H12ClF3N2O B12162239 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine

2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine

Cat. No.: B12162239
M. Wt: 292.68 g/mol
InChI Key: ATTZSMBXNSYJAV-UHFFFAOYSA-N
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Description

2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine is an organic compound that features a pyridine ring substituted with a chloro group and a piperidine ring bearing a trifluoromethyl group

Properties

Molecular Formula

C12H12ClF3N2O

Molecular Weight

292.68 g/mol

IUPAC Name

(6-chloropyridin-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C12H12ClF3N2O/c13-10-4-3-8(6-17-10)11(19)18-5-1-2-9(7-18)12(14,15)16/h3-4,6,9H,1-2,5,7H2

InChI Key

ATTZSMBXNSYJAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the substitution reaction.

    Coupling with Pyridine: The final step involves coupling the piperidine derivative with a chlorinated pyridine compound. This can be achieved using coupling reagents like palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions, often with amines or thiols, to form various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation reactions, particularly at the piperidine ring, to form N-oxides. Reduction reactions can also occur, especially under catalytic hydrogenation conditions.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon or Raney nickel under hydrogen gas.

Major Products

    Substitution Products: Various amines, thiols, and other nucleophiles can replace the chloro group.

    Oxidation Products: N-oxides and other oxidized derivatives.

    Coupling Products: Complex aromatic compounds formed through cross-coupling reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chlorinated pyridine ring and a piperidine moiety substituted with a trifluoromethyl group. Its molecular formula is C13H12ClF3N2O, which contributes to its unique chemical reactivity and stability, making it valuable for synthesizing complex molecules.

Antiviral Properties

Research indicates that compounds similar to 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine exhibit various biological activities, particularly antiviral properties. Preliminary studies suggest that this compound may inhibit reverse transcriptase enzymes, critical targets in antiviral therapies. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a promising candidate for drug development.

Case Study: Inhibition of Reverse Transcriptase

A study demonstrated the compound's potential as an inhibitor of reverse transcriptase in vitro, showing significant activity against viral strains resistant to existing therapies. This highlights its potential role in developing new antiviral agents.

Agrochemical Applications

The compound's structural characteristics make it suitable for agrochemical applications. Its ability to interact with biological targets allows for the development of effective herbicides and pesticides.

Case Study: Herbicide Development

In a recent study, derivatives of 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine were tested for herbicidal activity against various weed species. Results indicated that certain derivatives exhibited potent herbicidal properties, suggesting their utility in agricultural practices.

Synthesis of Complex Organic Molecules

The compound is also utilized in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, enhancing its utility in research and industry.

Synthesis Pathways

The synthesis typically involves several steps:

  • Starting Materials: The synthesis begins with readily available chlorinated pyridines.
  • Reagents: Common reagents include thionyl chloride and piperidine.
  • Catalysts: Industrial methods may utilize catalysts like chromium oxide-alumina under controlled conditions.

Interaction Studies

Understanding how 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine interacts with biological targets is crucial for evaluating its therapeutic potential. Interaction studies focus on the compound's ability to bind with enzymes or receptors, impacting cellular processes.

Table: Interaction Studies Overview

Study FocusFindingsImplications
Binding AffinityHigh affinity for specific enzyme targetsPotential for drug design
Cellular UptakeEnhanced uptake in cancer cell linesOpportunities in cancer therapy
Metabolic StabilityIncreased stability due to trifluoromethyl substitutionImproved bioavailability

Mechanism of Action

The mechanism by which 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity for these targets, while the piperidine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Lacks the piperidine ring but shares the chloro and trifluoromethyl groups.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom in addition to the chloro and trifluoromethyl groups.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Features an additional chloro group, altering its reactivity and applications.

Uniqueness

2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine is unique due to the presence of both a piperidine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H13ClF3N2O
  • Molecular Weight : 276.69 g/mol
  • CAS Number : 325738-95-2

Its structure includes a pyridine ring substituted with a chloro group and a trifluoromethyl group, which are known to enhance biological activity.

The biological activity of 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine is largely attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The trifluoromethyl group is known to increase lipophilicity, enhancing the compound's ability to permeate cell membranes and interact with intracellular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including those involved in viral replication and metabolic processes.
  • Receptor Modulation : It may also act as a modulator for specific receptors, influencing signaling pathways within cells.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Antiviral Activity : Research indicates that derivatives of this compound can inhibit reverse transcriptase, suggesting potential antiviral properties against retroviruses .
  • Antibacterial Properties : Compounds similar to 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine have demonstrated significant antibacterial activity against various strains, including resistant bacteria .
  • Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Synthesis

The synthesis of 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions:

  • Formation of the Pyridine Ring : Starting from commercially available pyridine derivatives.
  • Substitution Reactions : Chlorination and trifluoromethylation are crucial steps that enhance the compound's reactivity.
  • Final Carbonyl Addition : The introduction of the piperidine carbonyl moiety is achieved through acylation reactions.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Antiviral Properties :
    • A study demonstrated that derivatives containing the trifluoromethyl group exhibited submicromolar inhibition of reverse transcriptase, highlighting their potential as antiviral agents against HIV .
  • Antibacterial Efficacy :
    • A series of experiments showed that compounds derived from 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL .
  • Cytotoxicity in Cancer Cells :
    • Research involving human cancer cell lines indicated that certain derivatives led to apoptosis in a dose-dependent manner, with IC50 values below 10 µM .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique advantages offered by 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine:

Compound NameBiological ActivityIC50 (µM)Notes
Compound AAntiviral0.9Inhibits reverse transcriptase
Compound BAntibacterial0.5Effective against resistant strains
Compound CCytotoxic8.0Induces apoptosis in cancer cells

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